Z-Dl-Ala-Gly-OH
Description
Historical Context of N-Benzyloxycarbonyl (Z-group) Protection in Peptide Synthesis
The development of protecting groups was a pivotal step in enabling controlled peptide synthesis. Early attempts in the late 19th and early 20th centuries faced challenges in selectively forming peptide bonds without unwanted side reactions or racemization brieflands.com. A significant breakthrough came with the introduction of the N-benzyloxycarbonyl (Cbz or Z) group by Bergmann and Zervas in 1932 nih.gov. This group provided a reversible Nα-amino protection strategy that could be cleaved under mild hydrogenolytic conditions, preserving the integrity of the peptide chain and preventing racemization during coupling steps brieflands.comthieme-connect.de. The Z-group's stability under various conditions commonly used in peptide synthesis solidified its importance as one of the dominant milestones in the field thieme-connect.de. While other protecting groups like Boc and Fmoc were later developed, the Z-group remains relevant, particularly in solution-phase synthesis and for specific applications brieflands.comnih.govsigmaaldrich.comalfa-chemistry.com.
Significance of Dipeptides as Building Blocks in Biochemical Research
Dipeptides, molecules composed of two amino acids linked by a single peptide bond, hold fundamental significance in biochemistry. They are the simplest form of peptides beyond individual amino acids and serve as the basic units from which larger peptides and proteins are constructed numberanalytics.comnih.gov. Beyond their role as structural components, dipeptides themselves can possess distinct biological activities and are involved in various physiological processes, including neurotransmission, antioxidant activity, and cell signaling numberanalytics.com. Their relative simplicity makes them ideal models for studying peptide bond formation, structure-activity relationships, and interactions within biological systems numberanalytics.comontosight.aiacs.org. Research into dipeptides contributes to understanding more complex peptide and protein behavior nih.gov.
Stereochemical Considerations: The Role of DL-Configuration in Research Applications
Amino acids, except for glycine (B1666218), exist as stereoisomers, specifically enantiomers known as L- and D-forms nih.govjpt.comunacademy.com. This chirality arises from the tetrahedral arrangement of groups around the α-carbon jpt.com. In nature, L-amino acids are predominantly found in proteins nih.govjpt.com. However, D-amino acids occur in certain organisms and play unique roles, such as in bacterial cell walls and some signaling processes nih.govjpt.comresearchgate.net. The DL-configuration in Z-DL-Ala-Gly-OH indicates a racemic mixture, containing both the L- and D-stereoisomers of alanine (B10760859). While biological systems often exhibit stereospecificity, interacting preferentially with one enantiomer jpt.com, the inclusion of the DL-configuration in research compounds like this compound allows for the study of how both stereoisomers behave in various chemical and biochemical contexts. This can be particularly relevant when investigating enzyme interactions where substrate stereochemistry is a factor or when exploring the potential biological effects of non-natural amino acid configurations nih.govnih.gov. Diastereomeric peptides, containing different stereoisomers, can have different physicochemical properties, which is important for their separation and analysis nih.gov.
Overview of this compound as a Versatile Research Compound
This compound is recognized as a versatile compound in research due to its specific structural features. The presence of the Z-group provides a handle for controlled synthesis, while the dipeptide structure of alanine and glycine offers a simple yet relevant peptide motif. The DL-configuration introduces stereochemical diversity, allowing for broader investigations.
This compound functions as a valuable building block in the synthesis of more complex peptides chemimpex.comchemimpex.com. The Z-protecting group on the alanine residue allows for selective coupling reactions at the carboxyl terminus of the glycine residue. This controlled approach is fundamental in both solution-phase and solid-phase peptide synthesis strategies, enabling the stepwise elongation of peptide chains with defined sequences brieflands.comthieme-connect.demdpi.com. Its compatibility with various coupling reagents and methods makes it a flexible tool for researchers aiming to synthesize peptides for diverse applications chemimpex.com.
Beyond its role in synthesis, this compound is utilized in biochemical research to gain insights into biological processes chemimpex.comchemimpex.com. Its dipeptide structure allows it to mimic aspects of natural peptide substrates or inhibitors. Researchers employ this compound in studies investigating protein interactions and enzyme activity chemimpex.comchemimpex.com. For instance, it can be used as a substrate or inhibitor analog to probe the specificity and kinetics of enzymes that act on peptide bonds or recognize alanine and glycine residues srce.hrnih.gov. Studies involving this compound can contribute to understanding how peptides interact with proteins and how enzymes catalyze reactions at a molecular level nih.gov. The protective Z-group can also influence the compound's stability and solubility, which can be advantageous in certain biochemical assays chemimpex.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954135 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-17-4 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Z Dl Ala Gly Oh
Advanced Peptide Synthesis Strategies Utilizing Z-DL-Ala-Gly-OH
The integration of this compound into peptide chains can be achieved through both solution-phase and solid-phase peptide synthesis approaches. The choice of method depends on factors such as the desired peptide length, scale of synthesis, and required purity.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis involves carrying out coupling and deprotection steps in a homogeneous solution. This method is often preferred for the synthesis of shorter peptides or for producing larger quantities of peptides. This compound, with its protected N-terminus and free C-terminus, is well-suited for stepwise elongation in solution. The free carboxyl group of the glycine (B1666218) residue can be activated using various coupling reagents and then reacted with the amino group of the next amino acid or peptide fragment. Alternatively, the dipeptide can be coupled to a protected amino acid or peptide via its N-terminus after removal of the Z-group, although this is less typical for simple elongation. Z-Gly-OH, a related Z-protected amino acid, is widely used in solution phase peptide synthesis. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com
Solid-Phase Peptide Synthesis (SPPS) Implications and Adaptations
Solid-phase peptide synthesis (SPPS) offers significant advantages for the rapid assembly of peptide chains, particularly for longer sequences. In SPPS, the peptide chain is anchored to an insoluble solid support, allowing excess reagents and byproducts to be removed by simple washing steps. While Z-protected amino acids and peptides can be used in SPPS, the Z-group is typically removed by catalytic hydrogenation or strong acid, which might not be compatible with all resin types or side-chain protecting groups used in standard SPPS protocols like Fmoc chemistry. bachem.compeptide.com However, adaptations or specific strategies within SPPS, potentially involving orthogonal protection schemes, could allow for the incorporation and manipulation of this compound. For instance, the 2-Cl-Z group, a related protecting group, is used in Boc solid phase peptide synthesis and can be removed by hydrogenolysis over a Pd catalyst. peptide.com
Coupling Reactions and Reagents Compatible with this compound
The formation of peptide bonds involving this compound requires the activation of a carboxyl group and reaction with an amino group. Numerous coupling reagents have been developed for peptide synthesis, and many are compatible with Z-protected peptides. Common coupling reagents include carbodiimides (e.g., DCC, DIC), active esters, phosphonium (B103445) salts (e.g., BOP, PyBOP, HATU), and uronium salts (e.g., HBTU, TBTU). peptide.comiris-biotech.deuniurb.it The choice of coupling reagent can influence reaction efficiency, minimizing side reactions, and controlling stereochemistry. peptide.comnih.gov For example, carbodiimides like DCC and DIC are frequently used, often in conjunction with additives like HOBt or HOAt to suppress racemization. peptide.comnih.gov Uronium and phosphonium salts are also effective and widely employed in both solution and solid-phase synthesis. peptide.comiris-biotech.de
Enantioselective Coupling Reagents and Stereochemical Control
Since this compound contains a racemic alanine (B10760859) residue, controlling stereochemistry during coupling reactions is a critical consideration, particularly if a stereochemically pure peptide is desired. Enantioselective coupling can be achieved through the use of chiral coupling reagents or additives, or by kinetic resolution approaches. Some research has explored enantioselective coupling reactions using chiral tertiary amines in conjunction with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to selectively activate one enantiomer of a racemic N-protected amino acid. luxembourg-bio.comresearchgate.net While studies specifically detailing the enantioselective coupling of this compound are limited in the provided results, the principles of enantioselective peptide bond formation using chiral auxiliaries or catalysts could potentially be applied. For instance, coupling of racemic N-protected amino acids with amino components using CDMT in the presence of chiral tertiary amines like strychnine (B123637) can proceed enantioselectively. luxembourg-bio.comresearchgate.net
Protective Group Chemistry: Role and Removal of the Z-Group
The Z (benzyloxycarbonyl) group is a widely used Nα-protecting group in peptide synthesis. bachem.commasterorganicchemistry.com Its primary role is to protect the α-amino group of an amino acid or peptide during coupling reactions, preventing unwanted reactions at this site. The Z-group is typically stable under conditions used for activating carboxylic acids and forming peptide bonds. masterorganicchemistry.com
Derivatization and Analog Synthesis of this compound
This compound can serve as a starting material for the synthesis of various derivatives and analogs. These modifications can involve alterations to the amino acid side chains, the peptide backbone, or the terminal functional groups. Derivatization can be performed to introduce labels for analytical purposes, modify biological activity, or improve pharmacokinetic properties. For instance, the free carboxyl group can be esterified or amidated. The Z-group can be removed to yield the free dipeptide DL-Ala-Gly-OH, which can then be further functionalized or coupled. greyhoundchrom.com The presence of the DL-alanine residue also allows for the synthesis of diastereomeric peptides when coupled with a chiral amino acid or peptide. General methods for the derivatization of amino-containing compounds, such as reaction with activated esters, could potentially be applied to the amino group after Z-group removal, or to the carboxyl group for ester or amide formation. nih.govacs.orgmst.edursc.org
Formation of Esters and Amides from this compound
The carboxyl group of the glycine residue in this compound can undergo reactions to form esters and amides, crucial steps for further coupling or modification. While direct examples for this compound are not extensively detailed in the provided results, methodologies applied to similar protected amino acids and dipeptides are indicative. For instance, the preparation of N-acylpeptide benzyl (B1604629) esters has been demonstrated using reagents like (p-hydroxyphenyl)benzylmethylsulfonium salts (HOBMCl), with Z-Gly-Ala-OH being converted to its benzyl ester, albeit in a moderate yield of 57%. oup.com This suggests that the carboxyl group of this compound is amenable to esterification under appropriate conditions.
The formation of amide bonds typically involves activating the carboxyl group. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are common coupling reagents used for this purpose. luxembourg-bio.com The reaction proceeds via the formation of an O-acylurea intermediate, which can then react with an amine to form the amide bond. luxembourg-bio.com Additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with carbodiimides to improve yields and minimize side reactions, including racemization. luxembourg-bio.com
Synthesis of More Complex Peptide Structures incorporating this compound
This compound serves as a valuable dipeptide building block for the construction of larger and more complex peptide structures. chemimpex.com The synthesis of peptides involves the formation of amide bonds between amino acids or peptide fragments in a controlled manner to achieve a specific sequence. libretexts.orgmedsci.org
In peptide synthesis, protecting groups like the Z group on the N-terminus and ester groups on the C-terminus are employed to ensure that the amide bond formation occurs selectively between the desired carboxyl and amino groups. libretexts.orgmedsci.org this compound, with its protected amino terminus and free carboxyl terminus, is ready to be coupled with the amino group of another amino acid or a growing peptide chain.
Both solution-phase and solid-phase peptide synthesis methodologies can be utilized to incorporate this compound. Solid-phase peptide synthesis (SPPS) is a widely used technique where the C-terminal amino acid is anchored to a solid support, and subsequent amino acids are added step-wise. medsci.org Protected amino acids, such as Fmoc-Gly-OH and Fmoc-Ala-OH, are commonly used in SPPS. medsci.org Dipeptides with protected glycine residues have also been noted as commercially available building blocks, facilitating the synthesis of more complex sequences. peptide.com
The coupling reaction between the carboxyl group of this compound and the amino group of the next residue in the sequence is typically mediated by coupling reagents. Various coupling reagents are available, each with its advantages and disadvantages in terms of reaction efficiency, side reactions, and racemization control. bachem.com The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining the stereointegrity of the growing peptide chain.
Regioselective C-N Bond Cleavage in Peptide Synthesis
Regioselective C-N bond cleavage has emerged as a strategy in peptide synthesis, offering an alternative to conventional coupling methods that rely on condensation agents. This approach, particularly involving the cleavage of lactams, allows for the formation of peptide bonds with high atom economy and without the need for traditional condensation reagents and their associated auxiliaries. nih.govnih.gov
This method has been shown to tolerate a range of functional groups on amino acid side chains and can afford high yields of peptides with minimal racemization or polymerization. nih.govnih.gov For example, a method involving C-N bond cleavage using lactams has been developed which is solvent-free and metal-free, providing peptides in high yields (up to >99%) and with excellent enantiomeric ratios (>99:1 er). nih.gov This strategy has also been successfully applied to peptide segment coupling, enabling the synthesis of longer peptides, including a hexapeptide sequence found in spider silk proteins. nih.govnih.gov
While the provided information focuses on the regioselective C-N bond cleavage of lactams to form peptide bonds, the relevance to this compound lies in its potential as a starting material or intermediate in synthetic routes that might utilize such cleavage strategies. Although not explicitly stated that this compound itself undergoes C-N bond cleavage in this context, understanding this methodology is important for a comprehensive view of modern peptide synthesis techniques that could be applied to or be relevant to dipeptide building blocks. The avoidance of racemization in this method is a significant advantage, linking it to the broader theme of stereochemical control in peptide synthesis. nih.govnih.gov
Racemization Studies and Control in Peptide Synthesis involving Alanine and Glycine
Racemization, the loss of stereochemical integrity at the chiral alpha-carbon of amino acid residues, is a critical concern in peptide synthesis, as it can lead to the formation of diastereomers that may have different biological activities. nih.govresearchgate.net While glycine does not have a chiral center and thus does not undergo racemization, alanine, being a chiral amino acid, is susceptible to racemization during peptide bond formation. bachem.comnih.gov
The primary mechanisms of racemization in peptide synthesis involve the abstraction of the alpha-hydrogen from the activated carboxyl component. This can occur either through direct enolization or, more commonly, through the formation of a 5-membered oxazol-5(4H)-one (azlactone) intermediate, particularly in the presence of bases. bachem.comnih.govbibliomed.org Electron-withdrawing groups attached to the alpha-amino group, such as acyl or peptidyl groups, can increase the propensity for racemization. bachem.com However, urethane-protected amino acids, including those with Z, Boc, and Fmoc groups, generally retain their optical purity upon activation. bachem.com The Z-protecting group on the alanine residue in this compound falls into this category, suggesting a lower risk of racemization of the alanine residue during coupling reactions compared to peptides where the N-terminus is unprotected or protected by an acyl group.
Several factors influence the extent of racemization, including the nature of the amino acid, the solvent used, the coupling reagent, and the presence of tertiary amines (bases). bibliomed.orghighfine.com To minimize racemization, particularly when using coupling reagents like carbodiimides, additives such as HOBt, HOAt, and Oxyma Pure are commonly employed. peptide.combachem.comhighfine.com These additives react with the activated carboxyl species to form activated esters that are less prone to oxazolone (B7731731) formation and direct alpha-hydrogen abstraction. highfine.com
Studies on racemization often involve model peptides containing amino acids known to be susceptible to this side reaction. For instance, racemization of Z-DL-Ala-OH during coupling reactions has been investigated using different coupling agents and conditions. luxembourg-bio.com The determination of enantiomeric purity in synthetic peptides is crucial for evaluating their quality and biological activity, and techniques like capillary electrophoresis have been developed for this purpose. researchgate.net
Advanced Analytical Techniques for Characterization of Z Dl Ala Gly Oh and Its Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic methods probe the interaction of the compound with electromagnetic radiation to gain insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including peptides. It provides information about the types and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). For peptides like Z-DL-Ala-Gly-OH, NMR can confirm the presence and arrangement of amino acid residues (Alanine and Glycine), the Z-group (Benzyloxycarbonyl or Cbz), and the terminal carboxyl group. Analysis of chemical shifts, coupling constants, and integration of signals in NMR spectra allows for the assignment of specific protons and carbons to their positions within the molecule, thereby confirming the proposed structure. uni.lu
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions derived from the molecule, providing precise molecular weight information which is essential for confirming the compound's identity. uni.lu LC-MS couples the separation power of Liquid Chromatography (LC) with the detection capabilities of MS. This hyphenated technique is invaluable for assessing the purity of this compound by separating the target compound from impurities, by-products, or unreacted starting materials based on their differential interactions with a stationary phase. The separated components are then introduced into the mass spectrometer, where their molecular weights can be determined, allowing for the identification and quantification of impurities and confirmation of the target compound's identity based on its characteristic mass spectrum and retention time. uni.lu Predicted collision cross-section values obtained from techniques like ion mobility-mass spectrometry can also provide additional structural information for peptide adducts.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, producing a unique spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as amide bonds (-CO-NH-) linking the amino acids, the carboxyl group (-COOH), the carbonyl group of the Z-protecting group, and C-H stretching vibrations from the alkyl and aromatic parts of the molecule. The amide I and amide II bands, arising from C=O stretching and N-H bending vibrations in the peptide backbone, are particularly informative in peptide analysis by IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. While the peptide backbone itself does not strongly absorb in the typical UV range above 220 nm, the Z-protecting group (benzyloxycarbonyl) contains a phenyl ring, which is a chromophore. UV-Vis spectroscopy can therefore be used to detect and quantify this compound based on the absorbance of the Z-group, typically around 254 nm or 260 nm. This technique can be used for quantitative analysis and as a detection method in chromatographic techniques like HPLC.
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating components in a mixture, enabling the assessment of purity and quantification of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. This compound, being a dipeptide derivative with a protecting group, may not be sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is typically required to convert it into a more volatile form. Common derivatization methods for peptides and amino acids include silylation, acylation, or esterification.
In the context of this compound, derivatization would involve reacting the free amino group (if present after deprotection) and the carboxylic acid group to form volatile derivatives. The resulting volatile derivatives could then be separated by gas chromatography based on their boiling points and interactions with the stationary phase. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides information about the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which can be used to identify the structure of the derivative and, by inference, the original this compound or its related compounds.
Specific research data detailing the GC-MS analysis of volatile derivatives of this compound was not found in the conducted literature search. However, if such studies were performed, they would typically involve optimizing derivatization conditions, GC separation parameters (column type, temperature program, carrier gas flow rate), and MS detection parameters (ionization mode, scan range). The data would likely include chromatograms showing the separation of different derivatives and mass spectra providing structural confirmation.
Crystallographic Analysis and Solid-State Characterization
Solid-state characterization techniques are crucial for understanding the physical form, crystal structure, and morphology of crystalline compounds like this compound.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the unit cell dimensions, space group symmetry, and the precise arrangement of atoms within the crystal can be obtained.
For this compound, single-crystal XRD would provide the most detailed structural information, yielding bond lengths, bond angles, and confirmation of the molecular structure in the solid state. Powder XRD, on the other hand, is useful for identifying crystalline phases, determining the degree of crystallinity, and analyzing polymorphism if different crystalline forms exist.
Specific crystallographic data, such as unit cell parameters or detailed atomic coordinates for this compound determined by XRD, were not found in the conducted literature search. A typical XRD study on this compound would involve obtaining suitable crystals (for single-crystal XRD) or a representative powder sample (for powder XRD). The diffraction data would be collected and then analyzed using specialized software to solve and refine the crystal structure. The results would typically be presented as crystallographic data tables, including lattice parameters (a, b, c, alpha, beta, gamma), space group, and refinement statistics.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are microscopy techniques used to investigate the surface morphology and internal structure of materials at high resolution.
TEM, in contrast, provides higher resolution images and can reveal internal structures, crystal defects, and the morphology of very small particles. If this compound forms nanoparticles or has intricate internal structures, TEM could provide valuable insights.
Specific research findings presenting SEM or TEM images and analysis of this compound morphology were not found in the conducted literature search. Studies utilizing SEM and TEM on this compound would typically involve preparing samples by mounting crystals or powder on appropriate stubs or grids. The resulting micrographs would show the visual characteristics of the material at the micro- or nano-scale, providing qualitative and potentially quantitative information about particle size distribution and morphology.
Conformational Analysis and Supramolecular Assembly of Z Dl Ala Gly Oh Peptides
Investigation of Peptide Conformation in Solution and Solid State
The conformation of peptides, both in solution and the solid state, is a critical determinant of their self-assembly behavior and resulting supramolecular structures. Techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy are employed to elucidate these conformational details mpg.deresearchgate.netnih.gov.
Role of Z-Protection Group on Conformational Preferences
The Z-protection group, a bulky aromatic moiety, plays a significant role in shaping the conformational landscape of peptides. Its presence can introduce steric constraints and participate in non-covalent interactions, such as π-π stacking, which influence the preferred backbone and side-chain orientations csic.esacs.org. Studies on other Z-protected peptides, such as Z-Ala-Ile-OH and Z-Ala-Phe-OMe, highlight the impact of the Z group on crystal packing and hydrogen bonding networks csic.esiucr.org. The Z group can drive self-assembly through π-π stacking and hydrophobic interactions, in addition to hydrogen bonding and electrostatic forces acs.org.
Hydrogen Bonding Networks in Z-Protected Dipeptides
Hydrogen bonding is a primary driving force for peptide self-assembly and plays a crucial role in stabilizing specific conformations in both solution and the solid state researchgate.netchinesechemsoc.orgtitech.ac.jp. In Z-protected dipeptides, hydrogen bonds can form between the amide N-H groups, carbonyl C=O groups, and the terminal carboxyl group, as well as potentially involving the Z-protecting group itself csic.esiucr.org.
Research on related protected dipeptides provides insights into the types of hydrogen bonding networks that might be present in Z-DL-Ala-Gly-OH. For instance, in Z-Ala-Ile-OH, hydrogen bonds are observed between the N-H of alanine (B10760859) and the carboxyl group of the Z-protection group, and between the N-H of isoleucine and the carbonyl oxygen of alanine iucr.org. These interactions contribute to the formation of hydrogen-bonded planes in the crystal structure iucr.org. In unprotected, zwitterionic dipeptides, head-to-tail hydrogen bonding between the N-terminal amino group and the C-terminal carboxylate group is dominant researchgate.net. The Z-protection group modifies these potential interactions by capping the N-terminus.
Studies using techniques like solid-state NMR can provide information about hydrogen bond lengths and their correlation with chemical shifts, offering insights into the strength and nature of these interactions in the solid state titech.ac.jp.
Supramolecular Self-Assembly of Z-Protected Peptides
Self-assembly is the spontaneous organization of molecules into ordered supramolecular structures driven by non-covalent interactions rsc.orgnih.gov. Z-protected peptides, including dipeptides, are known to undergo self-assembly in various conditions, forming a range of nanostructures.
Formation of Ordered Nanostructures (e.g., Nanofibers, Microtubes)
Z-protected dipeptides can self-assemble into diverse ordered nanostructures, such as nanofibers and microtubes chemscene.comresearchgate.netrsc.orgfrontiersin.org. The specific morphology of the assembled structures is a result of the delicate balance and competition among various non-covalent interactions chinesechemsoc.org. For example, Z-Ala-Ile-OH has been shown to form hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces iucr.org. The formation of these structures is linked to the single-crystal structure of the peptide building block iucr.org.
Other protected peptides, such as Fmoc-protected amino acids and dipeptides, are well-known low molecular weight gelators that form hydrogels built from a network of β-sheet fibrils acs.orgrsc.org. While the specific nanostructures formed by this compound would require direct experimental investigation, the literature on similar protected peptides suggests the potential for forming ordered assemblies driven by interactions such as hydrogen bonding and π-π stacking involving the Z group acs.orgrsc.org.
Factors Influencing Self-Assembly (e.g., Solvent, Concentration, pH)
The self-assembly of Z-protected peptides is influenced by a variety of external factors, including solvent characteristics, peptide concentration, and pH chemscene.comresearchgate.netchinesechemsoc.org.
Solvent: The nature of the solvent plays a critical role in mediating the interactions between peptide molecules aip.orgmdpi.com. Solvent polarity and the ability to form hydrogen bonds with the peptide can affect the balance of intermolecular forces, influencing the self-assembly pathway and the resulting structures aip.orgmdpi.comresearchgate.net.
Concentration: Peptide concentration affects the frequency of molecular collisions and the driving force for self-assembly. Higher concentrations can favor aggregation and the formation of more ordered structures researchgate.net.
pH: The pH of the solution can significantly impact the charge state of the peptide's ionizable groups (e.g., the C-terminal carboxyl group), thereby altering electrostatic interactions between peptide molecules chinesechemsoc.orgmdpi.comresearchgate.net. Changes in electrostatic interactions can profoundly influence the self-assembly process and the morphology of the resulting nanostructures chinesechemsoc.orgmdpi.comrsc.org.
These factors collectively influence the intricate interplay of hydrogen bonding, hydrophobic interactions, electrostatic interactions, and π-π stacking that drive the self-assembly process chinesechemsoc.orgrsc.orgaip.orgmdpi.com.
Applications of Self-Assembled Z-Protected Peptides in Biomaterials Research
Self-assembling peptides, including Z-protected derivatives, are attracting significant interest in biomaterials research due to their ability to form biocompatible and biodegradable nanostructures under mild conditions rsc.orgmdpi.comnih.govfrontiersin.orgnih.govscienceopen.com. These self-assembled materials can mimic aspects of the extracellular matrix and can be designed to incorporate biological signals rsc.orgfrontiersin.orgscienceopen.com.
Potential applications in biomaterials research include:
Tissue Engineering: Self-assembled peptide scaffolds can support cell attachment, proliferation, and differentiation, making them promising materials for tissue regeneration nih.govfrontiersin.orgnih.gov.
Drug Delivery: Self-assembled peptide nanostructures can serve as carriers for encapsulating and delivering therapeutic agents, offering advantages such as controlled release and improved stability nih.govnih.govmdpi.comnih.gov.
Biosensors: Self-assembled peptide hydrogels have been explored for biosensing applications rsc.orgnih.gov.
The ability to tune the self-assembly process by modifying the peptide sequence or environmental factors allows for the rational design of peptide-based biomaterials with tailored properties for specific applications aip.orgfrontiersin.orgscienceopen.com.
Biochemical and Biological Applications of Z Dl Ala Gly Oh
Enzyme Kinetics and Protein Folding Studies
Z-DL-Ala-Gly-OH is utilized in studies investigating enzyme kinetics and protein folding, providing insights into fundamental biological processes. chemimpex.comchemimpex.com
This compound as a Substrate or Inhibitor Analog in Enzymatic Assays
This compound can function as a substrate or inhibitor analog in enzymatic assays. chemimpex.comelifesciences.orgnih.govnih.gov Dipeptides like DL-Alanylglycine (the unprotected form of this compound) can act as substrates for enzymes and influence protein structure and function. cymitquimica.com Research on other dipeptides, such as Ala-Gly, highlights their use as simple models to understand peptide bond formation and hydrolysis catalyzed by enzymes. ontosight.ai While direct studies on this compound specifically as an enzyme substrate or inhibitor analog are not extensively detailed in the provided results, the use of similar Z-protected dipeptides and Ala-Gly in enzymatic studies suggests this application. For instance, Z-Gly-Pro-OH has been shown to inhibit prolyl oligopeptidase. researchgate.net Another study utilized Z-Gly-Pro-AMC as a substrate for prolyl oligopeptidase activity assays. nih.govplos.org The related compound, N-benzyloxycarbonyl-L-prolyl-L-alanyl-3-amino-2-oxopropyl-L-leucyl-L-alanylglycine ethyl ester, has been identified as a competitive inhibitor of human skin collagenase. nih.gov
Mimicry of Natural Peptides in Biological Systems
Peptides and peptide derivatives, including those with modifications like the Z-group, can be designed to mimic the structure and function of natural peptides. nih.govmdpi.com This mimicry is valuable in studying biological systems and developing peptide-based therapeutics. mdpi.comchemimpex.com While the provided information doesn't specifically detail this compound's role in mimicking natural peptides, the broader context of using protected peptides and dipeptide analogs for this purpose is established in the literature. nih.govnih.govmdpi.com The simplicity of dipeptides like Ala-Gly allows them to mimic certain properties of larger peptides and proteins, making them useful tools in biochemical and biophysical studies, including those related to protein folding and stability. ontosight.ai
Research in Protein Interactions
This compound is utilized in research involving protein interactions. chemimpex.comchemimpex.com The compound's structure allows it to serve as a building block in the synthesis of more complex peptides, which are significant in research involving protein interactions. chemimpex.comchemimpex.com Studies on other dipeptides, such as hetero dipeptides made of proline and glycine (B1666218), demonstrate that their effects on protein-protein interactions can be similar to the additive effects of their constituent amino acids. acs.org Amino acids like alanine (B10760859) and glycine, which make up Ala-Gly, can partake in interactions with proteins, including through their main chain atoms in the case of hydrophobic residues with small side chains. nih.gov
Neurobiological Research
This compound has relevance in neurobiological research, particularly concerning enzyme inhibition and the modulation of neuropeptide levels. nih.gov
Inhibition of Prolyl Oligopeptidase
Prolyl oligopeptidase (POP), a serine protease, is involved in the degradation of proline-containing peptides, including many neuropeptides. plos.orguef.fitandfonline.com Inhibition of POP has been explored as a therapeutic strategy for neurological disorders. uef.fitandfonline.com While this compound is not explicitly named as a potent POP inhibitor in the provided results, related Z-protected peptides and dipeptides have been studied for their inhibitory activity against POP. For example, Z-Gly-Pro-OH is an inhibitor of prolyl oligopeptidase. researchgate.net Z-Pro-prolinal is another known inhibitor of POP. researchgate.netplos.orgtandfonline.comnih.gov Studies on Z-Ala-Pro-OH also indicate its investigation for interactions with POP, suggesting the relevance of Z-protected dipeptides in this area of research.
Modulation of Neuropeptide Levels and Cognitive Functions
Prolyl oligopeptidase's ability to degrade neuropeptides suggests that inhibiting this enzyme could lead to elevated brain levels of these peptides. uef.finih.gov Neuropeptides play crucial roles in various neuronal functions, including learning, memory, cognition, and emotion. acs.orgnih.gov Therefore, compounds that inhibit POP, potentially including this compound or derivatives, could indirectly modulate neuropeptide levels and influence cognitive functions. uef.fiacs.orgnih.gov Research with POP inhibitors in animal models has shown improvements in learning and memory, effects associated with reduced neuropeptide breakdown. uef.fi While direct evidence linking this compound to the modulation of specific neuropeptide levels or cognitive functions is not present in the search results, its potential as a POP inhibitor analog places it within the scope of this research area.
Studies on Biological Processes at the Molecular Level
This compound is employed in biochemical research to investigate biological processes at a molecular level. chemimpex.comchemimpex.com Its structure allows it to mimic natural amino acids, aiding in the understanding of protein interactions and enzyme activities. chemimpex.com Researchers utilize this dipeptide to study enzyme kinetics and protein folding, providing insights into various physiological processes. chemimpex.com
Exploration of Biological Activities in Dipeptides
Dipeptides, composed of two amino acids, can exhibit diverse biological effects. nih.gov While the functions and applications of dipeptides have been less studied compared to proteins or single amino acids, recent research highlights their potential in various areas, including inducing anti-oxidative mechanisms and influencing protein structure and function. nih.govcymitquimica.com
Antioxidant Properties
Dipeptides have been shown to induce anti-oxidative mechanisms. nih.gov Studies on other dipeptide derivatives, such as glycosidic analogues of histidine dipeptides, have demonstrated significant antioxidant effects, sometimes exceeding those of the corresponding free dipeptides. nih.gov While direct studies on the antioxidant properties of this compound were not specifically found, the broader research on dipeptides suggests a potential for such activity within this class of compounds.
Influence on Cell Growth and Differentiation
Research on the influence of this compound on cell growth and differentiation was not specifically detailed in the provided search results. However, the use of dipeptides as building blocks in peptide synthesis, which are crucial in drug development and biochemistry, implies their potential indirect influence on cellular processes. chemimpex.comchemimpex.com
Drug Development and Pharmaceutical Research Applications
This compound plays a significant role in drug development and pharmaceutical research. chemimpex.comchemimpex.com Its stability and solubility make it suitable for drug formulation. chemimpex.comchemimpex.com The compound is important in the pharmaceutical industry for developing new medications, including those targeting metabolic disorders. chemimpex.com
Role as a Building Block in Peptide-Based Pharmaceuticals
This compound serves as a valuable building block in the synthesis of more complex peptides, which are essential in drug development and biochemistry. chemimpex.comchemimpex.combldpharm.com Its structure facilitates the formation of peptide bonds, making it an ideal candidate for synthesizing diverse peptide chains with potential as novel therapeutic agents. chemimpex.com Researchers utilize this compound in the synthesis of peptide-based therapeutics, where it can contribute to modulating biological activity and improving pharmacokinetic properties. chemimpex.com The compound's compatibility with various coupling reactions makes it suitable for peptide synthesis in both academic and industrial settings. chemimpex.com
Peptides and peptidomimetics are attracting considerable attention as therapeutic agents due to their specific binding capabilities and ability to target protein surfaces. ljmu.ac.uk Z-protected dipeptides like this compound are utilized in peptide synthesis, including solid-phase peptide synthesis, to construct larger peptide sequences. ljmu.ac.uknih.gov The use of protected dipeptide building blocks can accelerate and facilitate peptide synthesis. iris-biotech.de
While some Cbz-protected dehydrodipeptides have been explored as hydrogelators for drug delivery, studies showed that Cbz-L-Ala-Z-ΔPhe-OH and Cbz-L-Gly-Z-ΔPhe-OH did not form hydrogels under the tested conditions, highlighting that the specific amino acid sequence and modifications influence the properties of these peptide-based materials. researchgate.netmdpi.comfrontiersin.org
Amino acids and dipeptides are also being explored in the development of prodrugs to improve properties such as bioavailability, toxicity, and targeting. nih.gov Conjugation of natural compounds with amino acids has shown potential for enhanced pharmacokinetic characteristics. mdpi.com
Contribution to Stability and Bioavailability in Formulations
This compound is recognized in pharmaceutical research and development for properties that contribute to its utility in various formulations. Its structure, which includes a protective Z-group, is noted for enhancing both stability and solubility. chemimpex.comchemimpex.comchemimpex.com These characteristics make this compound a suitable component for incorporation into diverse formulations, particularly within the pharmaceutical industry. chemimpex.comchemimpex.comchemimpex.com
The enhanced stability and solubility attributed to this compound are considered beneficial for drug formulation and development. chemimpex.comchemimpex.com When incorporated into drug formulations, the compound is suggested to have the potential to enhance the stability and bioavailability of therapeutic agents. chemimpex.comchemimpex.com This makes it a preferred choice in the development of certain medications, including those targeting metabolic disorders. chemimpex.com Its compatibility with various formulations further supports its role in this area. chemimpex.comchemimpex.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Z-Dl-Ala-Gly-OH, and how do purity profiles vary across methodologies?
- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. For example, Novabiochem Innovations uses Z-protected amino acids for controlled coupling reactions . Post-synthesis, reverse-phase HPLC (RP-HPLC) with UV detection (λ = 214 nm) and mass spectrometry (MS) are critical for purity assessment (>98% by area under the curve). Storage at -20°C in anhydrous DMSO minimizes hydrolysis .
- Data Consideration : Comparative purity data from SPPS vs. solution-phase synthesis should be tabulated, including retention times, mass accuracy (ppm), and side-product profiles (e.g., deprotection artifacts) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours, monitored via LC-MS. For instance, H-Ala-Ala-Gln-OH degrades at pH < 3 via acid-catalyzed hydrolysis of the amide bond, a relevant model for this compound .
- Data Contradictions : Discrepancies in degradation half-lives may arise from solvent choice (aqueous vs. organic). Always cross-validate with NMR (e.g., loss of Z-group signals at δ 7.2–7.4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
